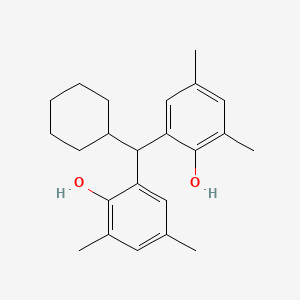
Phenol, 2,2'-(cyclohexylmethylene)bis[4,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] is an organic compound with the molecular formula C23H30O2 . This compound is characterized by the presence of two phenol groups connected by a cyclohexylmethylene bridge, with additional methyl groups at the 4 and 6 positions on each phenol ring . It is known for its antioxidant properties and is used in various industrial applications .
Métodos De Preparación
The synthesis of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] typically involves the reaction of 2,4-dimethylphenol with cyclohexanone under acidic conditions . The reaction proceeds through the formation of a cyclohexylmethylene intermediate, which then reacts with another molecule of 2,4-dimethylphenol to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenol groups to cyclohexanol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] has several scientific research applications:
Mecanismo De Acción
The antioxidant effect of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] is primarily due to its ability to donate hydrogen atoms from the phenol groups, neutralizing free radicals and preventing oxidative damage . The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage . The pathways involved in its action include the scavenging of free radicals and the inhibition of oxidative chain reactions .
Comparación Con Compuestos Similares
Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] can be compared with other similar compounds such as:
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): This compound also has antioxidant properties but differs in the substituents on the phenol rings.
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Similar in structure but with different alkyl groups, affecting its reactivity and applications.
The uniqueness of Phenol, 2,2’-(cyclohexylmethylene)bis[4,6-dimethyl-] lies in its specific structure, which provides a balance of steric hindrance and reactivity, making it particularly effective as an antioxidant .
Propiedades
Número CAS |
452081-72-0 |
|---|---|
Fórmula molecular |
C23H30O2 |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
2-[cyclohexyl-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C23H30O2/c1-14-10-16(3)22(24)19(12-14)21(18-8-6-5-7-9-18)20-13-15(2)11-17(4)23(20)25/h10-13,18,21,24-25H,5-9H2,1-4H3 |
Clave InChI |
DGRIDFGUGOEKPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C2CCCCC2)C3=CC(=CC(=C3O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



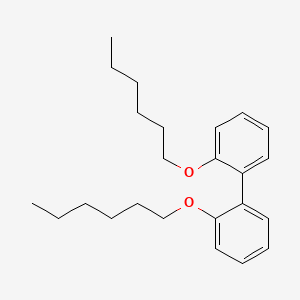

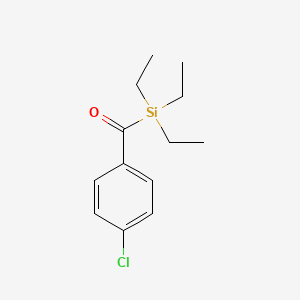
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14252368.png)
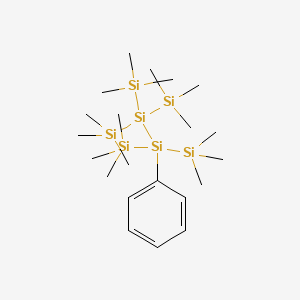
![7-Methoxy-2H-pyrano[3,2-C]pyridin-4(3H)-one](/img/structure/B14252375.png)
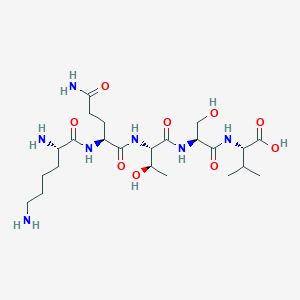

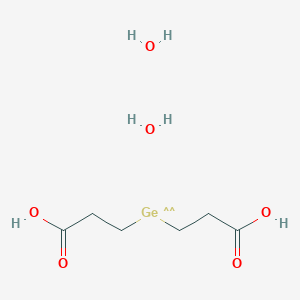

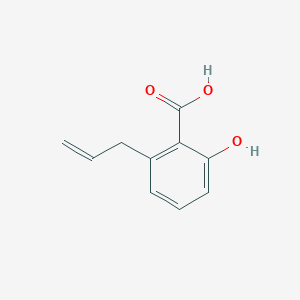
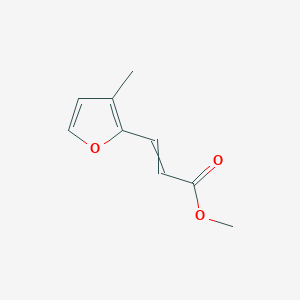
![3-[Cyclohexyl(hydroxy)methyl]pyrrolidine-2,5-dione](/img/structure/B14252409.png)
